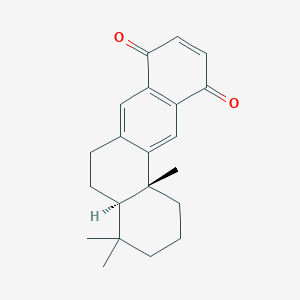

Cyclozonarone

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H24O2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(4aR,12bR)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione |

InChI |

InChI=1S/C21H24O2/c1-20(2)9-4-10-21(3)16-12-15-14(17(22)6-7-18(15)23)11-13(16)5-8-19(20)21/h6-7,11-12,19H,4-5,8-10H2,1-3H3/t19-,21+/m1/s1 |

InChI Key |

BEQLAZCYIMTZCU-CTNGQTDRSA-N |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CCC3=CC4=C(C=C23)C(=O)C=CC4=O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CC4=C(C=C32)C(=O)C=CC4=O)C)C |

Synonyms |

cyclozonarone |

Origin of Product |

United States |

Origin, Isolation, and Biosynthesis of Cyclozonarone

Natural Occurrence and Ecological Context of Cyclozonarone in Marine Algae

This compound is a sesquiterpene-substituted benzoquinone derivative primarily found in marine brown algae. jcpjournal.orgscielo.br The most notable source of this compound is the brown alga Dictyopteris undulata, a species belonging to the Dictyotaceae family. jcpjournal.orgmdpi.commdpi.com This alga is commonly found in the marine environments of East Asian countries, including Japan, China, and Korea, as well as along the coasts of California and Mexico. jcpjournal.orgscielo.br

Dictyopteris undulata is known to produce a diverse array of secondary metabolites, particularly terpenes and their derivatives. mdpi.comscielo.brnih.gov These compounds are not essential for the primary metabolic processes of the alga but play crucial roles in its interaction with the environment. researchgate.net Within this chemical arsenal, this compound serves a significant ecological function as a defense mechanism. mdpi.commdpi.com Research has demonstrated that this compound possesses potent feeding-deterrent properties, particularly against young abalones, suggesting its role in protecting the alga from herbivores. scielo.brmdpi.comscielo.org.mx The production of such defensive compounds is a key survival strategy for sessile organisms like marine algae, which are constantly exposed to predation and competition. mdpi.com

The occurrence of this compound is part of the broader chemical diversity of the Dictyopteris genus, which is characterized by its production of various odoriferous compounds, including C₁₁-hydrocarbons and other sesquiterpenoids that contribute to the characteristic "ocean smell". scielo.br The presence of these metabolites, including this compound, can vary based on the geographical location of the algal population. isca.me For instance, chemical studies on D. undulata have been conducted on samples collected from Japan, Mexico, and the USA. scielo.br

Methodologies for the Isolation and Purification of Natural this compound

The isolation of natural this compound from its algal source, primarily Dictyopteris undulata, involves a series of standard phytochemical extraction and purification techniques. The general process begins with the collection and preparation of the algal material, which is then subjected to solvent extraction to obtain a crude extract containing a mixture of compounds. isca.mespringernature.com

A common initial step is the extraction of the algal biomass with an organic solvent, frequently methanol (B129727) or dichloromethane. isca.metandfonline.com This process yields a lipid-soluble fraction that contains this compound and other related terpenoids. nih.gov Following the initial extraction, a bioassay-guided fractionation approach is often employed. isca.metandfonline.com This method involves systematically separating the crude extract into different fractions and testing each for a specific biological activity (such as the feeding-deterrent or cytotoxic effects associated with this compound) to guide the purification of the active compound. tandfonline.com

The purification of this compound from the active fractions is achieved through various chromatographic techniques. springernature.com Column chromatography is a fundamental step used to separate the compounds based on their polarity. mdpi.com Further purification is typically accomplished using high-performance liquid chromatography (HPLC), often in a semi-preparative mode, which allows for the isolation of the pure compound. springernature.com The structure of the isolated this compound is then elucidated and confirmed using spectroscopic methods, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) being the most critical tools. springernature.comnih.gov The absolute configuration of naturally occurring (−)-cyclozonarone was established as (5R,10R) through total synthesis and comparison of its spectral data and optical rotation. researchgate.netacs.org

Proposed Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound, like other sesquiterpenoid quinones, originates from fundamental precursor molecules common in terpenoid synthesis. The general biosynthetic pathway for sesquiterpenoids begins with farnesyl diphosphate (B83284) (FPP). scielo.org.mx The formation of the diverse range of sesquiterpene skeletons found in nature arises from the enzyme-mediated cyclization of this C15 precursor. scielo.org.mx

For this compound and related compounds in Dictyopteris, the pathway involves the combination of a sesquiterpenoid unit with a hydroquinone (B1673460) or benzoquinone moiety, classifying them as meroterpenoids. mdpi.comnih.govmdpi.com It is proposed that this compound is a tetracyclic compound derived from the intramolecular cyclization of zonarone, another sesquiterpene quinone found in D. undulata. mdpi.comnih.gov Zonarone itself is believed to be formed from the coupling of a drimane-type sesquiterpene precursor with a p-hydroquinone moiety. scielo.br

The synthesis of the sesquiterpene portion likely proceeds through intermediates such as germacrene. For instance, (1S,7R)-1-acetoxygermacra-4(11),5(6),10-triene has been identified as a possible precursor for sesquiterpenes with a cadalane skeleton in brown algae. mdpi.com The total synthesis of (+)-cyclozonarone has been achieved starting from (−)-polygodial, which supports the proposed stereochemistry and provides insight into potential biosynthetic transformations. acs.org Another synthetic route, starting from albicanol, involves a key Diels-Alder reaction to construct the tetracyclic core, a reaction type that can also be catalyzed by enzymes in nature. nih.gov These synthetic studies, while not direct proof of the natural pathway, offer plausible routes for the biogenesis of this compound's complex structure.

Chemodiversity of Related Sesquiterpene Quinones from Marine Sources

This compound belongs to a large and structurally diverse class of secondary metabolites known as sesquiterpenoid quinones and their hydroquinone precursors. mdpi.comresearchgate.net These compounds are widely distributed in marine organisms, with brown algae (Phaeophyceae) and marine sponges being particularly rich sources. mdpi.comresearchgate.netscienceopen.com The family Dictyotaceae, to which Dictyopteris belongs, is a prolific producer of these metabolites. isca.me

Within the brown alga Dictyopteris undulata alone, a variety of related compounds have been isolated alongside this compound. These share a common structural motif of a sesquiterpene skeleton linked to a quinone or hydroquinone ring. mdpi.commdpi.com This chemical diversity arises from variations in the sesquiterpene core, the position and nature of substituents, and the oxidation state of the aromatic ring. nih.gov

Beyond the Dictyotaceae, marine sponges, especially from the orders Dictyoceratida and Verongida, are renowned for producing a vast array of sesquiterpenoid quinones with significant biological activities. mdpi.commdpi.com This chemodiversity highlights the convergent evolution of biosynthetic pathways in different marine phyla to produce structurally similar, yet distinct, defensive and signaling molecules.

Table 1: Examples of Sesquiterpene Quinones and Hydroquinones from Marine Algae

| Compound Name | Source Organism(s) | Structural Class | Reference(s) |

|---|---|---|---|

| Zonarol | Dictyopteris undulata, Dictyopteris zonarioides | Sesquiterpene Hydroquinone | mdpi.comtandfonline.commdpi.com |

| Isozonarol | Dictyopteris undulata | Sesquiterpene Hydroquinone | mdpi.comtandfonline.comnih.gov |

| Zonarone | Dictyopteris undulata | Sesquterpene Quinone | mdpi.commdpi.com |

| Isozonarone | Dictyopteris undulata | Sesquiterpene Quinone | mdpi.comnih.gov |

| Yahazunol | Dictyopteris undulata | Sesquiterpene Hydroquinone | mdpi.commdpi.comtandfonline.com |

| Chromazonarol | Dictyopteris undulata, Dictyopteris divaricata | Sesquiterpene Hydroquinone | mdpi.comtandfonline.comnih.gov |

| Zonaroic Acid | Dictyopteris undulata | Sesquiterpene Hydroquinone | tandfonline.comnih.gov |

| Zonarenone | Dictyopteris undulata | Sesquiterpene Hydroquinone | tandfonline.com |

| Dictyvaric Acid | Dictyopteris divaricata | Merosesquiterpenoid | mdpi.comnih.gov |

Advanced Synthetic Strategies for Cyclozonarone and Its Analogs

Total Synthesis of Racemic Cyclozonarone

The synthesis of racemic this compound has been achieved through multiple routes, often employing key strategic reactions to construct the core structure.

Mechanistic Investigations of Key Cyclization and Coupling Reactions (e.g., Diels-Alder, Radical Cascade)

The construction of the this compound framework heavily relies on powerful bond-forming reactions, with the Diels-Alder cycloaddition and radical cascade cyclizations being prominent examples.

The Diels-Alder reaction is a cornerstone in many this compound syntheses. researchgate.netnih.gov This [4+2] cycloaddition provides a direct and efficient method for forming the six-membered ring system. sigmaaldrich.com Typically, a sesquiterpene-derived diene is reacted with a quinone dienophile. researchgate.netnih.gov For instance, the total synthesis of (±)-cyclozonarone has been reported utilizing a Diels-Alder reaction between a 1,3-diene and p-benzoquinone. tandfonline.comfigshare.comtandfonline.com This reaction is known for its high regio- and stereoselectivity, making it a valuable tool for constructing complex molecular architectures. researchgate.net The mechanism involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile through a cyclic transition state, leading to the formation of two new sigma bonds and an unsaturated six-membered ring. sigmaaldrich.com

Radical cascade reactions offer an alternative and powerful strategy for the synthesis of the this compound core. A notable example involves a Cp2TiCl-catalyzed radical cascade cyclization of an epoxy-farnesol derivative. tandfonline.comfigshare.comtandfonline.com This type of reaction allows for the rapid assembly of multiple rings in a single step, often with high stereocontrol. nih.gov The mechanism is initiated by the generation of a radical species, which then undergoes a series of intramolecular cyclizations before termination. nih.govbeilstein-journals.org In the synthesis of (±)-cyclozonarone, a titanocene(III)-catalyzed radical cascade cyclization of an epoxy-farnesol derivative yielded a key bicyclic intermediate with high diastereoselectivity. tandfonline.com This intermediate, containing a crucial exocyclic double bond, was then elaborated to this compound via a subsequent Diels-Alder reaction. tandfonline.com

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Multiple synthetic routes to racemic this compound have been reported, each with its own set of advantages and disadvantages in terms of efficiency and selectivity.

A more concise approach utilized a Cp2TiCl-catalyzed radical cascade cyclization of epoxy-farnesol acetate. tandfonline.comfigshare.comtandfonline.com While the key bicyclic intermediate was obtained in a moderate 40% yield (with 40% recovery of the starting material), the reaction exhibited high diastereoselectivity. tandfonline.com This route highlights the potential for radical cascades to rapidly build molecular complexity.

Table 1: Comparison of Selected Racemic Syntheses of this compound

| Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Reference |

|---|---|---|---|---|

| E,E-Farnesol | Protonic cyclization, Selenocatalytic allylic chlorination | 8 | 6.6 | scielo.brscielo.br |

| Epoxy-farnesol acetate | Cp2TiCl-catalyzed radical cascade cyclization, Diels-Alder reaction | Concise | Not explicitly stated for overall route | tandfonline.comfigshare.comtandfonline.com |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to natural product synthesis. yale.edusigmaaldrich.comchemmethod.com

In the context of this compound synthesis, the use of catalytic reagents is a key green chemistry principle. yale.edu The Cp2TiCl-catalyzed radical cascade cyclization is a prime example. tandfonline.comfigshare.comtandfonline.com Catalytic methods are superior to stoichiometric ones as they reduce waste by using small amounts of the catalyst to generate large amounts of product. yale.edu Titanocene(III) chloride, in particular, has been recognized as a "green" reagent for various organic transformations, including radical cyclizations. tandfonline.com

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org The Diels-Alder reaction is inherently atom-economical as it forms the product by the combination of all atoms of the reactants. nih.govresearchgate.net

Furthermore, the choice of solvents and the reduction of energy consumption are important considerations. acs.org While not always explicitly detailed in every reported synthesis, the trend towards more environmentally benign methodologies is evident in the development of concise and catalytic routes to this compound. tandfonline.comfigshare.comtandfonline.com

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of specific enantiomers of this compound is crucial for studying their distinct biological activities. This requires the use of stereoselective and enantioselective synthetic strategies.

Determination and Confirmation of Absolute Configuration of this compound Enantiomers

The absolute configuration of naturally occurring (−)-cyclozonarone was established as (5R, 10R). researchgate.net This was determined through the synthesis of its enantiomer, (+)-cyclozonarone, starting from the chiral building block (−)-polygodial. researchgate.netnih.gov By comparing the spectral data and optical rotation of the synthetic (+)-cyclozonarone with the natural product, the absolute stereochemistry of the natural enantiomer was confirmed. researchgate.net Later, the total synthesis of (−)-cyclozonarone was achieved starting from (+)-albicanol, further solidifying the assignment of its absolute configuration. researchgate.netresearchgate.net

The ability to assign and confirm the absolute configuration of enantiomers is fundamental in stereoselective synthesis. stackexchange.compdx.edu It allows for the targeted synthesis of a specific stereoisomer and the unambiguous correlation of its biological activity with its three-dimensional structure. oregonstate.edu

Chiral Pool and Asymmetric Catalysis Approaches in this compound Synthesis

Two primary strategies are employed for the enantioselective synthesis of this compound: the chiral pool approach and asymmetric catalysis.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.netbuchler-gmbh.comenamine.net In the synthesis of (+)-cyclozonarone, (−)-drimenol, a natural product, was used as the chiral starting material to produce (+)-albicanol and subsequently (+)-cyclozonarone. scielo.br Similarly, the synthesis of (+)-cyclozonarone was achieved using (−)-polygodial as the chiral starting material. researchgate.net This strategy effectively transfers the chirality of the starting material to the final product.

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, generating a chiral product from an achiral or racemic substrate. nih.govnsf.gov While specific examples of asymmetric catalysis being the key enantioselective step in a complete total synthesis of this compound are less detailed in the provided search results, the development of enantioselective Diels-Alder reactions and radical cyclizations is a major area of research in organic synthesis. nsf.gov These methods offer the potential for highly efficient and versatile routes to chiral molecules like this compound. nih.govnsf.gov The use of chiral Lewis acids or organocatalysts in Diels-Alder reactions, for example, can induce high levels of enantioselectivity. nsf.gov

Table 2: Enantioselective Syntheses of this compound Enantiomers

| Target Enantiomer | Chiral Starting Material (Chiral Pool) | Key Steps | Reference |

|---|---|---|---|

| (+)-Cyclozonarone | (-)-Drimenol | Conversion to (+)-albicanol | scielo.br |

| (+)-Cyclozonarone | (-)-Polygodial | Six-step synthesis | researchgate.net |

| (-)-Cyclozonarone | (+)-Albicanol | Diels-Alder reaction | researchgate.net |

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of complex natural products like this compound is a fundamental strategy in medicinal chemistry and chemical biology. rsc.org These efforts are driven by the need to explore the chemical space around the natural scaffold, aiming to enhance biological activity, improve pharmacokinetic properties, or elucidate mechanisms of action. semanticscholar.orgnih.gov Strategies such as diverted total synthesis, where a common intermediate is used to generate a library of related compounds, are often employed. rsc.org

Structural Modifications for Exploring Chemical Diversity

The exploration of chemical diversity through structural modification is crucial for understanding the structure-activity relationships (SAR) of bioactive molecules. For drimane (B1240787) meroterpenoids like this compound, even subtle changes to the molecular framework can significantly impact biological effects. acs.org Synthetic chemists have pursued various modifications to the this compound scaffold, primarily by altering the stereochemistry and the connectivity between the sesquiterpene and quinone moieties.

A prominent example is the synthesis of an angular isomer of (+)-cyclozonarone. nih.govnih.gov Natural (-)-cyclozonarone and its enantiomer, (+)-cyclozonarone, are linear adducts. nih.gov To investigate the impact of the spatial arrangement of the terpene and quinone parts, an angular analog was synthesized. The key step in this synthesis is a Diels-Alder reaction between a specifically prepared sesquiterpene-1,3-diene and 1,4-benzoquinone. nih.govrhhz.net This cycloaddition strategy is a powerful tool for constructing the core structure of such meroterpenoids. rhhz.net

The cytotoxic activity of the synthesized angular (-)-cyclozonarone analog was compared against that of the linear ent-(+)-cyclozonarone. nih.gov Studies on human cancer cell lines revealed that both the linear and angular isomers induced cell death through apoptosis, characterized by the dissipation of the mitochondrial membrane potential and activation of caspase-3. nih.govnih.gov However, the natural linear isomer, (+)-cyclozonarone, exhibited stronger cytotoxic effects than its synthetic angular counterpart, highlighting that the linear fusion of the drimane and benzoquinone units is beneficial for its cytotoxic potency. nih.gov This finding underscores how modifying the connectivity of the core fragments provides critical insights into the structural requirements for bioactivity.

Table 1: Comparison of this compound and its Angular Analog Data sourced from references nih.gov and nih.gov.

| Feature | (+)-Cyclozonarone | Angular (-)-Cyclozonarone Analog |

|---|---|---|

| Structure | Linear fusion of sesquiterpene and benzoquinone | Angular fusion of sesquiterpene and benzoquinone |

| Synthesis | Diels-Alder reaction from corresponding diene | Diels-Alder reaction from corresponding diene |

| Biological Finding | Induces apoptosis; more potent cytotoxicity | Induces apoptosis; less potent cytotoxicity |

Synthesis of Deuterated or Labeled this compound for Mechanistic Probes

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (a heavy isotope of hydrogen), are invaluable tools for elucidating reaction mechanisms and metabolic pathways. uva.esarkat-usa.org The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. uva.es This effect allows researchers to determine if a specific C-H bond cleavage is a rate-determining step in a chemical or biological process.

While specific literature on the synthesis of deuterated this compound is not prevalent, established methods for the site-selective deuteration of organic molecules could readily be applied to its structure. lincoln.ac.ukresearchgate.net Ketones, such as the quinone moiety in this compound, and the aliphatic portions of the terpene framework are amenable to deuteration. lincoln.ac.uk

Common strategies for introducing deuterium include:

Hydrogen-Deuterium (H/D) Exchange: This can be achieved by treating the substrate with a deuterated solvent like D₂O, acetone-d₆, or DMSO-d₆, often in the presence of an acid or base catalyst. uva.es For this compound, base-catalyzed exchange could introduce deuterium at positions alpha to the carbonyl groups of the quinone ring.

Reductive Deuteration: Unsaturated bonds can be reduced using deuterium gas (D₂) with a metal catalyst, or by using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This could be applied during a synthetic sequence to label the terpene backbone.

Deoxygenative Deuteration: Aldehydes and ketones can be fully reduced to deuterated hydrocarbons (e.g., converting a C=O group to a CD₂ or CD₃ group) using specific catalytic systems. researchgate.net

The synthesis of a deuterated this compound analog would serve as a powerful mechanistic probe. For instance, if the metabolism of this compound involves oxidation at a specific position on the drimane skeleton, a deuterated version of the molecule at that site would be metabolized more slowly. arkat-usa.org This would help identify metabolic soft spots and understand its pharmacokinetic profile. Similarly, in studying its mechanism of action, a deuterated analog could help pinpoint which protons are abstracted or which sites are involved in key interactions with a biological target. nih.gov

Table 2: Potential Strategies for Deuteration of this compound Information compiled from general methods described in references uva.es, lincoln.ac.uk, researchgate.net, and arkat-usa.org.

| Deuteration Method | Potential Application to this compound | Mechanistic Insight Gained |

|---|---|---|

| H/D Exchange | Labeling of positions alpha to the quinone carbonyls. | Probing the role of enolization in reactivity or binding. |

| Reductive Deuteration | Labeling the sesquiterpene backbone during synthesis. | Tracing the metabolic fate of the terpene moiety. |

| Using Deuterated Building Blocks | Incorporating a pre-labeled terpene or quinone fragment in a total synthesis. | Providing specifically labeled probes for NMR or mass spectrometry-based studies. |

Structural Elucidation and Advanced Spectroscopic Analysis of Cyclozonarone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyclozonarone

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in defining the carbon-hydrogen framework of this compound. nih.gov Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments, researchers have been able to assign the specific chemical environment of each proton and carbon atom within the molecule. scielo.br

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct protons. Similarly, the ¹³C NMR spectrum provides evidence for the 21 carbon atoms that comprise the molecule's skeleton. scielo.br The chemical shifts in both spectra are indicative of the electronic environment of the nuclei, influenced by shielding and deshielding effects from nearby functional groups.

For a definitive structural assignment, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These correlations are crucial for assembling the molecular fragments into the final, correct structure. nih.govmdpi.com For instance, HMBC correlations can unequivocally establish the connectivity between different parts of the molecule, such as the linkage of the sesquiterpene unit to the benzoquinone core. mdpi.com

The following table summarizes the reported NMR spectral data for a compound identified as (+)-ent-cyclozonarone, whose spectra were found to be identical to those of natural (-)-cyclozonarone. scielo.br

Interactive Table: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |

|---|---|---|

| 1 | 185.6 | - |

| 2 | 124.9 | 7.98 (d, J = 8.3) |

| 3 | 129.2 | 7.72 (d, J = 8.3) |

| 4 | 187.7 | - |

| 4a | 130.2 | - |

| 4b | 139.9 | - |

| 5 | - | 0.95-2.12 (m) |

| 6 | - | 0.95-2.12 (m) |

| 6a | - | - |

| 7 | - | 5.63 (t, J = 3.9) |

| 8 | - | - |

| 8-α-Me | - | 1.06 (s) |

| 4-α-Me | - | 0.90 (s) |

| 4-β-Me | - | 0.85 (s) |

| 10a | - | - |

| 11 | 129.2 | 7.72 (d, J = 8.3) |

| 12 | 124.9 | 7.98 (d, J = 8.3) |

| 12a | 131.3 | - |

| 12b | - | - |

Note: The data presented is based on an analog, with assignments for the aromatic region provided. mdpi.com A full assignment for this compound requires comprehensive 2D NMR analysis.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition with high confidence. uni-rostock.debioanalysis-zone.com For this compound, HRMS is critical in confirming its molecular formula as C₂₁H₂₄O₂. nih.gov The experimentally determined exact mass is 308.17763 g/mol . nih.gov This precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, achieve high resolving power, which is necessary to differentiate between molecules with very similar masses. uni-rostock.delabmanager.com

Beyond determining the molecular formula, mass spectrometry can also provide structural information through the analysis of fragmentation pathways. When a molecule like this compound is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. While detailed fragmentation studies for this compound are not extensively reported in the provided literature, such an analysis would typically involve techniques like tandem mass spectrometry (MS/MS) to isolate a parent ion and induce its fragmentation, providing clues to the connectivity of the atoms within the molecule.

Table: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₄O₂ | nih.gov |

| Exact Mass | 308.177630004 Da | nih.gov |

| Molecular Weight | 308.4 g/mol | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. edinst.comamazon.com These techniques probe the vibrational energy levels of molecular bonds. cigrjournal.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. edinst.com The IR spectrum of (+)-ent-cyclozonarone, which is identical to that of natural (-)-cyclozonarone, shows characteristic absorption bands. scielo.br The strong band at 1669 cm⁻¹ is indicative of a carbonyl (C=O) group within a conjugated system, characteristic of the quinone moiety. The band at 1600 cm⁻¹ corresponds to C=C stretching vibrations in the aromatic ring. The peak at 2924 cm⁻¹ is attributed to C-H stretching vibrations of the aliphatic parts of the sesquiterpene skeleton. scielo.br

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. edinst.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. edinst.comcigrjournal.org Therefore, symmetrical bonds that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum. cigrjournal.org While specific Raman data for this compound is not detailed in the available literature, it would be a valuable tool for confirming the presence of the C=C bonds in the quinone and aromatic systems, as well as providing information on the carbon skeleton.

Interactive Table: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| 2924 | Aliphatic C-H stretch |

| 1669 | Conjugated C=O stretch (Quinone) |

| 1600 | Aromatic C=C stretch |

| 1460 | C-H bending |

Source: Data is for (+)-ent-cyclozonarone, with spectra identical to natural (-)-cyclozonarone. scielo.br

Structure Activity Relationship Sar Studies of Cyclozonarone

Correlation of Cyclozonarone's Structural Features with Molecular and Cellular Activities

This compound is a marine-derived merosesquiterpenoid, a class of compounds featuring a structure that combines a sesquiterpene and a hydroquinone (B1673460) or quinone unit. researchgate.net It possesses a unique tetracyclic framework, which is believed to be derived from the cyclization of a related compound, zonarone. mdpi.com The core structure consists of a drimane-type sesquiterpene fused to a benzoquinone moiety. researchgate.net

SAR Analysis of this compound Analogs: Insights into Active Pharmacophores

To understand which parts of the this compound molecule are essential for its activity (the "active pharmacophore"), researchers synthesize and test analogs—molecules with similar but slightly different structures. tci-thaijo.org A study involving the synthesis of an angular analog of ent-cyclozonarone provided significant SAR insights. mdpi.com Natural (-)-cyclozonarone and its enantiomer, (+)-cyclozonarone (also known as ent-cyclozonarone), feature a linear fusion of the ring system. In contrast, the synthesized analog possessed an angular arrangement. mdpi.com

The cytotoxic activities of (+)-cyclozonarone and the new angular analog were evaluated against several human cancer cell lines and normal human fibroblasts. The results showed that (+)-cyclozonarone exhibited significant cytotoxicity, particularly against the DU-145 prostate cancer cell line, while the angular analog was considerably less active across all cell lines. mdpi.com This finding strongly suggests that the linear arrangement of the polycyclic system is a key component of the pharmacophore and is critical for the cytotoxic activity of this compound. The change to an angular structure, despite having the same molecular formula, disrupts the molecule's ability to effectively interact with its cellular target(s).

| Compound | DU-145 (Prostate Cancer) | PC-3 (Prostate Cancer) | HT-29 (Colon Cancer) | DHF (Normal Fibroblasts) |

|---|---|---|---|---|

| (+)-Cyclozonarone (ent-cyclozonarone) | 12.5 | 25.0 | 25.0 | 50.0 |

| Angular (-)-Cyclozonarone Analog | >100 | >100 | >100 | >100 |

Data sourced from Delgado, V. et al. (2008). mdpi.com

Computational Chemistry and Molecular Modeling in this compound SAR

Computational chemistry and molecular modeling serve as powerful tools to investigate and predict the behavior of molecules like this compound at an atomic level, providing insights that complement experimental data. fiveable.meamazon.com These methods are crucial for rationalizing observed SAR and guiding the design of new, more potent analogs. uneb.br

Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.orgjocpr.com A QSAR model for this compound derivatives would take the form of an equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

To build such a model, a set of this compound analogs would be synthesized, and their biological activity (e.g., IC₅₀ values against a cancer cell line) would be measured. mdpi.com Then, for each analog, a wide range of "molecular descriptors" would be calculated using software. These descriptors are numerical values that represent different physicochemical properties of the molecules, such as:

Lipophilicity (e.g., LogP)

Electronic properties (e.g., partial charges on atoms, dipole moment)

Steric properties (e.g., molecular volume, surface area)

Topological indices (describing molecular branching and connectivity) nih.gov

Statistical methods, like multiple linear regression, are then used to find the best correlation between a combination of these descriptors and the observed biological activity. nih.gov A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, helping to prioritize which analogs to synthesize and test, thereby saving time and resources. mdpi.com

Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to the active site of a target protein. nih.govmdpi.com The process involves generating many possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on how well they fit and interact. frontiersin.org This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. scielo.sa.cr

Following docking, molecular dynamics (MD) simulations can be performed. nih.gov An MD simulation calculates the movements of all atoms in the protein-ligand complex over time, providing a dynamic view of the interaction. plos.org This can be used to:

Assess the stability of the docked pose.

Refine the binding mode by allowing both the ligand and protein to adjust their conformations. nih.gov

Calculate binding free energies , giving a more accurate estimate of the binding affinity. plos.org

For this compound, docking and MD simulations could be used to screen potential protein targets and to visualize how it and its analogs interact differently with a target, explaining the observed SAR data (e.g., why the angular analog is inactive). mdpi.comnih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to compute the electronic structure of molecules. mdpi.commdpi.com It provides deep insights into a molecule's intrinsic properties, which govern its reactivity and shape. nih.gov For this compound, DFT calculations can be used to:

Analyze Reactivity : By calculating the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can understand the molecule's chemical reactivity. For instance, the location of the LUMO can indicate the most likely site for a nucleophilic attack. rsc.org DFT can also generate a map of the molecular electrostatic potential (MESP), which shows the charge distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com

Perform Conformational Analysis : Molecules are not static; they can exist in various shapes or conformations. DFT can be used to calculate the relative energies of different possible conformations of this compound to determine which is the most stable. nih.gov Understanding the preferred 3D structure is essential, as it is this conformation that interacts with biological targets. uni-muenchen.de

Mechanistic Investigations of Cyclozonarone S Cellular and Molecular Actions in Vitro

Cyclozonarone-Induced Cellular Apoptosis Pathways in In Vitro Models

In vitro studies using various human cancer cell lines have demonstrated that this compound, specifically the enantiomer (+)-cyclozonarone, induces cytotoxic effects primarily through the activation of apoptosis, a form of programmed cell death. nih.gov This process is characterized by a series of distinct morphological and biochemical events that lead to the orderly dismantling of the cell.

A critical event in the apoptotic cascade initiated by this compound is the disruption of mitochondrial function. nih.gov Mitochondria are central to the intrinsic pathway of apoptosis, and their integrity is crucial for cell survival. nih.gov Treatment of cancer cells with (+)-cyclozonarone leads to a significant decrease in the mitochondrial membrane potential (ΔΨm). nih.gov This dissipation of the membrane potential is a key step that often precedes the activation of downstream apoptotic events. nih.gov

The effect of (+)-cyclozonarone on mitochondrial membrane potential has been quantified using fluorescent dyes like rhodamine 123, which accumulates in mitochondria dependent on their membrane potential. In studies involving human cancer cell lines such as prostate (PC-3, DU-145) and colon (HT-29), exposure to (+)-cyclozonarone resulted in a marked reduction in rhodamine 123 staining, indicating a loss of ΔΨm. nih.gov This event is considered a point of no return in the apoptotic process, as it leads to the opening of the mitochondrial permeability transition pore and the subsequent release of pro-apoptotic factors into the cytoplasm. nih.gov

| Cell Line | Cell Type | % of Cells with Normal Mitochondrial Membrane Potential (Control) | % of Cells with Normal Mitochondrial Membrane Potential (Treated with 25 µM (+)-cyclozonarone) |

|---|---|---|---|

| HT-29 | Human Colon Cancer | ~80-85% | 3.5 ± 1.1% |

| PC-3 | Human Prostate Cancer | ~80-85% | 0.5 ± 1.0% |

| DU-145 | Human Prostate Cancer | ~80-85% | 38.5 ± 3.5% |

| DHF | Normal Human Fibroblast | ~80-85% | 46.0 ± 3.2% |

The apoptotic program can be executed through caspase-dependent and caspase-independent pathways. nih.gov Research into this compound's mechanism points strongly toward a caspase-dependent pathway. nih.gov Caspases are a family of cysteine proteases that, once activated, cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Studies have shown that exposure of cancer cells to (+)-cyclozonarone results in the sequential activation of caspase-3. nih.gov Caspase-3 is a key "executioner" caspase, responsible for many of the catabolic events of apoptosis, including DNA fragmentation. nih.gov Its activation is a downstream consequence of the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic molecules. nih.govnih.gov The increase in caspase-3 activity in this compound-treated cells confirms that the compound engages this classical apoptotic pathway. nih.gov

While the caspase-dependent pathway is clearly implicated, the involvement of caspase-independent mechanisms in this compound-induced apoptosis has not been extensively documented in the available scientific literature. Caspase-independent pathways often involve the release of other mitochondrial proteins, such as apoptosis-inducing factor (AIF), which can translocate to the nucleus and cause DNA fragmentation without caspase activation.

A defining characteristic of apoptosis is the dramatic change in nuclear morphology. Following treatment with (+)-cyclozonarone, cancer cells exhibit significant chromatin condensation and nuclear fragmentation. nih.gov These changes are observable through fluorescence microscopy after staining with DNA-binding dyes like Hoechst 33342. nih.gov

In untreated, healthy cells, the nucleus appears large with diffuse and uniform chromatin. In contrast, cells undergoing apoptosis after exposure to this compound display shrunken nuclei with highly condensed, brightly stained chromatin. nih.gov This is often followed by the breakdown of the nucleus into smaller, membrane-enclosed fragments known as apoptotic bodies. nih.gov This process is a direct result of the activation of executioner caspases, such as caspase-3, which in turn activate enzymes responsible for DNA cleavage and the breakdown of the nuclear structure. nih.gov

The endoplasmic reticulum (ER) is a primary site for protein synthesis and folding. mdpi.comlipotype.com A variety of cellular insults can disrupt its function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.govmdpi.com In response, the cell activates the unfolded protein response (UPR), a signaling network aimed at restoring homeostasis but which can trigger apoptosis if the stress is prolonged or severe. mdpi.comwikipedia.org

Currently, there is no direct scientific evidence in the available literature to suggest that this compound's mechanism of action involves the induction of ER stress or the modulation of the UPR pathway. Studies have focused on the mitochondrial pathway of apoptosis, and the potential role of the ER in this compound-induced cell death remains an uninvestigated area.

Nuclear Condensation and Fragmentation Associated with this compound Exposure

In Vitro Anti-Parasitic Activity Mechanisms of this compound

(+)-Cyclozonarone has been identified as having anti-leishmanial activity, demonstrating its potential as a therapeutic agent against parasitic diseases. Leishmaniasis is caused by protozoan parasites of the genus Leishmania, which are transmitted by sandflies and cause a spectrum of diseases from cutaneous lesions to fatal visceral illness. wikipedia.orgnih.gov

While the anti-leishmanial effect of (+)-cyclozonarone is established, its specific cellular and molecular targets within the Leishmania parasite are not yet fully elucidated in the scientific literature. However, based on the mechanisms of other anti-leishmanial compounds, particularly natural products, potential targets can be hypothesized. A crucial and unique metabolic pathway in these parasites is the trypanothione (B104310) redox system, which is absent in humans. unileon.esnih.gov This system, centered around the enzyme trypanothione reductase (TR), is essential for protecting the parasite from oxidative stress generated by the host's immune cells. nih.govmdpi.com Inhibition of trypanothione reductase is a validated strategy for anti-leishmanial drug development, and it is a plausible, though unconfirmed, target for this compound. nih.govmdpi.com Other potential targets could include interference with the parasite's lipid metabolism, disruption of calcium homeostasis, or inhibition of other essential enzymes. nih.gov Further research is required to precisely identify the molecular basis for this compound's activity against Leishmania species.

Mechanisms of Antitrypanosomal Activity of this compound Against Trypanosoma cruzi

While (+)-cyclozonarone has been noted for its antileishmanial and potential antitrypanosomal activity, the precise molecular mechanisms underlying its action against the parasite Trypanosoma cruzi, the causative agent of Chagas disease, are not extensively detailed in the available scientific literature. scielo.brresearchgate.netnih.govresearchgate.net The life cycle of T. cruzi is complex, involving multiple stages and the invasion of host cells, which presents numerous potential targets for therapeutic agents. nih.govmdpi.comnih.gov Research into other compounds has identified various mechanisms of antitrypanosomal action, such as the inhibition of crucial parasite enzymes like cytochrome bc1, disruption of calcium homeostasis, and the generation of reactive oxygen species (ROS). scielo.brmdpi.complos.org However, specific studies detailing how this compound might interact with these or other pathways in T. cruzi are not fully elucidated.

Mechanistic Basis of this compound as a Feeding Deterrent in Ecological Contexts

This compound, a sesquiterpene-substituted benzoquinone derivative, functions as a potent feeding deterrent. scielo.br This activity is a key aspect of its ecological role, particularly as a chemical defense for the brown alga Dictyopteris undulata against herbivores. scielo.brscielo.org.mx Natural (−)-cyclozonarone has demonstrated powerful feeding-deterrent effects against young abalones. researchgate.netnih.govscielo.br

Feeding deterrents, also known as antifeedants, are compounds that inhibit or disrupt feeding behavior in organisms. mdpi.com They typically render the food source, in this case the alga, unattractive or unpalatable to the herbivore. mdpi.com This action prevents the ingestion of the compound and protects the alga from being consumed. mdpi.com The mechanistic basis for this effect lies in the chemosensory perception of the herbivore, where the compound interacts with taste or smell receptors to elicit an avoidance response. While the potent deterrent effect of this compound is well-documented, the specific receptors and signaling pathways within the abalone that are modulated by this compound to cause this unpalatable sensation have not been fully identified in the reviewed literature.

Identification of Specific Molecular Targets and Enzymes Modulated by this compound

In vitro studies investigating the cytotoxic effects of this compound have successfully identified specific cellular and molecular targets. The primary mechanisms revolve around the induction of apoptosis (programmed cell death) through the targeting of mitochondria and the activation of key enzymes in the apoptotic cascade. nih.govresearchgate.net

The enantiomer ent-cyclozonarone [(+)-10] has been shown to induce a significant increase in the permeability of the mitochondrial membrane in human cancer cells. nih.govresearchgate.net This dissipation of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. researchgate.net Research using flow cytometry to measure the uptake of rhodamine 123 dye demonstrated a marked decrease in fluorescence in treated cancer cells, indicating compromised mitochondrial membrane integrity. nih.gov

Table 1: Effect of ent-Cyclozonarone on Mitochondrial Membrane Permeability in Human Cell Lines This interactive table summarizes the percentage of cells retaining rhodamine 123, indicating intact mitochondrial membranes, after treatment with 25 μM of ent-cyclozonarone. A lower percentage signifies increased membrane permeability. Data sourced from a study by Sobarzo, et al. (2013). nih.gov

| Cell Line | Cell Type | % of Rhodamine 123 Stained Cells (Treated) | % of Rhodamine 123 Stained Cells (Control) |

|---|---|---|---|

| DU-145 | Prostate Cancer | 38.5 ± 3.5% | ~80-85% |

| PC-3 | Prostate Cancer | 0.5 ± 1.0% | ~80-85% |

| HT-29 | Colon Cancer | 3.5 ± 1.1% | ~80-85% |

A direct consequence of the mitochondrial disruption is the modulation of specific enzymes central to the apoptotic process. This compound treatment leads to the activation of caspase-3 , a primary executioner caspase. nih.govresearchgate.net Caspase-3 activation is a pivotal step that commits the cell to apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.gov Studies have quantified this enzymatic modulation, showing a significant increase in caspase-3 activity in cancer cells exposed to ent-cyclozonarone compared to untreated controls. nih.gov

Table 2: Modulation of Caspase-3 Activity by ent-Cyclozonarone This interactive table presents the fold increase in caspase-3 enzyme activity in various human cell lines following treatment with ent-cyclozonarone, as compared to control cells. Data sourced from a study by Sobarzo, et al. (2013). nih.gov

| Cell Line | Cell Type | Fold Increase in Caspase-3 Activity |

|---|---|---|

| DU-145 | Prostate Cancer | 3.6 ± 0.3 |

| PC-3 | Prostate Cancer | 3.0 ± 0.1 |

| HT-29 | Colon Cancer | 4.0 ± 0.3 |

Future Directions and Emerging Research Avenues for Cyclozonarone

Development of Advanced Synthetic Methodologies for Cyclozonarone and Complex Analogs

The synthesis of complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. rhhz.net Future efforts will likely focus on developing more efficient and versatile synthetic routes to not only produce this compound but also to generate a diverse library of complex analogs. The Diels-Alder reaction has been a valuable tool in the synthesis of this compound and other terpenoquinone natural products. rhhz.netmdpi.com Innovations in this area could involve the use of novel catalysts to improve stereoselectivity and yields. rhhz.net

Furthermore, the development of advanced synthetic methodologies, such as those used for other complex macrocycles, could be applied to this compound research. nih.govmdpi.com This includes techniques like macrolactonization, macrolactamization, and transition metal-catalyzed cross-coupling reactions, which could enable the construction of novel and intricate this compound-based scaffolds. nih.govmdpi.com The application of modern synthetic reactions is expected to accelerate the discovery of new glycomimetics and other derivatives with potential biological interest. unistra.fr These advanced methods would facilitate the synthesis of structurally complex analogs, allowing for a more thorough exploration of the structure-activity relationships of this class of molecules.

Deeper Elucidation of this compound's Molecular Mechanisms of Action in Biological Systems

While this compound has demonstrated various biological effects, including anticancer and feeding-deterrent activities, a comprehensive understanding of its molecular mechanisms remains a critical area for future research. scielo.brnih.gov Quinones, as a class, are known to participate in vital biological processes such as electron transport and oxidative phosphorylation. scielo.br The cytotoxicity of many quinones is attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS), which can induce cellular damage. researchgate.net

Future studies will need to pinpoint the specific cellular targets and pathways modulated by this compound. Research has shown that this compound and its analogs can induce apoptosis in cancer cells through the dissipation of the mitochondrial membrane potential and the subsequent activation of caspase-3. nih.gov Investigating the upstream signaling events that lead to these mitochondrial changes will be crucial. Advanced "omics" techniques, such as proteomics and transcriptomics, could be employed to identify the direct binding partners of this compound and to map the global cellular response to its presence. mdpi.com Understanding these molecular interactions will be invaluable for the rational design of more potent and selective therapeutic agents. scielo.org.mx

Rational Design of this compound-Based Chemical Probes for Biological Pathway Interrogation

The development of chemical probes is a powerful strategy to dissect complex biological processes. ox.ac.uknih.gov These small molecules are designed to interact with specific molecular targets, allowing researchers to study the function of these targets in a cellular or even whole-organism context. ox.ac.uk The rational design of this compound-based chemical probes represents a promising future direction.

These probes could be synthesized by incorporating reporter tags, such as fluorescent dyes or affinity labels, onto the this compound scaffold. rsc.orgnih.gov Such tools would enable the visualization of this compound's subcellular localization and the identification of its protein binding partners through techniques like pull-down assays followed by mass spectrometry. nih.gov A thorough understanding of the structure-property relationships of fluorescent dyes is essential for the rational design of effective probes for interrogating biochemical phenomena. rsc.org By creating these molecular tools, researchers can gain unprecedented insights into the biological pathways that this compound perturbs, which is a crucial step before embarking on lengthy and costly drug development. ox.ac.uk

Exploration of New Biological Activities of this compound at the Molecular Level

The diverse chemical structures found in marine organisms often translate to a wide array of biological activities. mdpi.comresearchgate.net While this compound is known for its anticancer and feeding-deterrent properties, it is highly probable that it possesses other, as-yet-undiscovered biological activities. scielo.br Future research should aim to explore the full pharmacological potential of this compound at the molecular level.

This exploration could involve screening this compound and its analogs against a broad range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. researchgate.net Given that many marine natural products exhibit antimicrobial, antiviral, and anti-inflammatory properties, these would be logical areas to investigate for this compound. mdpi.comresearchgate.net For instance, the quinone moiety is a common feature in compounds with antibacterial, antifungal, and enzyme-inhibiting activities. researchgate.net Uncovering new biological activities and their underlying molecular mechanisms will broaden the potential therapeutic applications of this compound and provide new leads for drug discovery. scielo.org.mx

Application of Artificial Intelligence and Machine Learning in this compound Research and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing many areas of scientific research, including drug discovery and development. researchgate.netfrontiersin.org These computational tools have the potential to significantly accelerate research on this compound. AI and ML algorithms can be trained on existing data to predict the biological activities of novel this compound analogs, even before they are synthesized. nih.gov

This in silico screening can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.net Furthermore, AI can be used to analyze complex biological data generated from "omics" experiments, helping to identify patterns and formulate hypotheses about this compound's mechanism of action. frontiersin.org As the volume of data in chemical and biological research continues to grow, the application of AI and ML will become increasingly indispensable for managing, analyzing, and extracting meaningful insights to guide future research directions in areas like smart manufacturing and medicine. mdpi.com

Q & A

Q. What are the established synthetic pathways for Cyclozonarone, and what key intermediates are involved?

this compound is synthesized via multistep routes starting from commercially available precursors. For example, (±)-cyclozonarone is synthesized from E,E-farnesol in eight steps, with key reactions including protonic cyclization and selenocatalytic allylic chlorination to achieve double bond isomerization . Enantiopure (+)-cyclozonarone is derived from natural (-)-drimenol, yielding 11% overall efficiency . Retrosynthetic analysis highlights the Diels-Alder reaction of 1,3-diene and 1,4-benzoquinone as pivotal .

Q. How is the absolute configuration of this compound determined experimentally?

The absolute configuration of naturally occurring (-)-cyclozonarone (5R,10R) was confirmed by comparing spectral data (e.g., optical rotation, NMR) with synthesized (+)-cyclozonarone using (-)-polygodial as a chiral starting material . X-ray crystallography or circular dichroism (CD) spectroscopy is recommended for stereochemical validation in novel analogs.

Q. What preliminary bioactivity data support this compound as a potential therapeutic agent?

Molecular docking studies reveal this compound’s high binding energy (-9.48 kcal/mol) to HIV-1 gp41’s hydrophobic pocket, outperforming other sesquiterpenes and FDA-approved inhibitors . In vitro cytotoxicity assays show IC₅₀ values against MS-1 and HT-29 cell lines, suggesting selective antitumor potential .

Advanced Research Questions

Q. How can contradictions in this compound’s binding affinity data across studies be resolved?

Discrepancies in binding energies (e.g., -9.48 kcal/mol vs. -8.54 kcal/mol for analogs ) may arise from variations in docking software parameters (e.g., AutoDock Vina vs. GOLD) or protonation states of target residues. Standardize protocols by:

Q. What experimental design optimizes this compound’s synthetic yield while minimizing side products?

Key strategies include:

- Catalyst screening : Selenium-based catalysts improve regioselectivity during allylic chlorination .

- Temperature control : Protonic cyclization at 0°C reduces undesired byproducts.

- Chiral resolution : Use chiral HPLC or enzymatic resolution to enhance enantiomeric excess (ee) in asymmetric synthesis . Document yields at each step and characterize intermediates via NMR and mass spectrometry to identify bottlenecks.

Q. How do structural modifications of this compound influence its bioactivity and toxicity profiles?

Angular analogs (e.g., ent-cyclozonarone) exhibit distinct cytotoxic profiles compared to the parent compound, with IC₅₀ values varying by >50% across cell lines . To assess structure-activity relationships (SAR):

Q. What methodologies address the low aqueous solubility of this compound in preclinical formulations?

Strategies include:

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.

- Prodrug design : Introduce phosphate or glycoside moieties to improve solubility.

- Co-solvent systems : Use DMSO/PEG mixtures in in vivo studies, ensuring concentrations remain below hemolytic thresholds .

Methodological Guidelines

- For synthesis : Adhere to the Beilstein Journal’s experimental reporting standards, including full characterization data (NMR, HRMS) for novel compounds and reproducibility checks .

- For bioactivity studies : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align experimental aims with translational potential .

- For computational studies : Archive docking parameters and force field settings in supplementary materials to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.